p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride: is a chemical compound with the molecular formula C12H4ClF11O3S and a molecular weight of 472.66 g/mol . This compound is known for its unique structure, which includes a benzenesulfonyl chloride group and an undecafluorohexenyl group. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with an undecafluorohexenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-efficiency separation techniques, ensures the consistent quality and high throughput of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as acetonitrile or dimethyl sulfoxide, at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted benzenesulfonyl derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride is used as a reagent in the synthesis of complex organic molecules.
Biology and Medicine: The compound has applications in the development of pharmaceuticals and biologically active molecules. Its ability to modify proteins and peptides makes it valuable in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the benzenesulfonyl chloride group, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reactions .
Vergleich Mit ähnlichen Verbindungen
p-Toluenesulfonyl chloride: Similar in structure but lacks the fluorinated group, making it less reactive in certain applications.
Benzenesulfonyl chloride: A simpler analog without the undecafluorohexenyl group, used in similar reactions but with different reactivity profiles.
Uniqueness: The presence of the undecafluorohexenyl group in p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride imparts unique properties, such as increased reactivity and stability, making it more suitable for specific applications in chemistry and industry .
Eigenschaften
CAS-Nummer |
59493-82-2 |
---|---|
Molekularformel |
C12H4ClF11O3S |
Molekulargewicht |
472.66 g/mol |
IUPAC-Name |
4-[(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C12H4ClF11O3S/c13-28(25,26)6-3-1-5(2-4-6)27-8(15)7(14)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H/b8-7- |
InChI-Schlüssel |
JHPOMBWYTNUPKL-FPLPWBNLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1O/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.